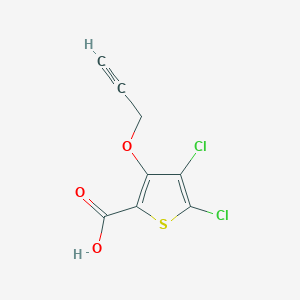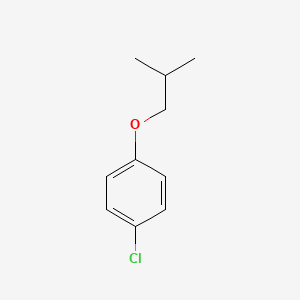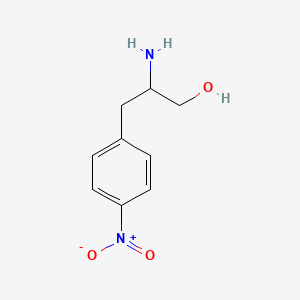![molecular formula C13H21NO4 B3040283 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate CAS No. 1823264-83-0](/img/structure/B3040283.png)
5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate
Overview
Description
5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 . It is stored in a refrigerator and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.34 . It is stored in a refrigerator and has a physical form of oil .Scientific Research Applications
Thermophysical Property Measurements
A comprehensive review focused on mixtures containing ethers like MTBE and TAME, exploring their vapor-liquid equilibria and related properties. This research is crucial for developing additives to improve octane rating and reduce exhaust pollution in gasoline, which may have parallels to the applications of the compound (Marsh et al., 1999).
Biodegradation and Environmental Fate
Studies on the biodegradation and environmental fate of ETBE, a gasoline ether oxygenate, have identified microorganisms capable of degrading such compounds. This suggests potential environmental implications and bioremediation strategies for related compounds, including "5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate" (Thornton et al., 2020).
Microbial Degradation
Research on the microbial degradation of MTBE and TBA in the subsurface provides insights into the degradation pathways and environmental behavior of gasoline additives. Understanding these processes is essential for addressing pollution and remediation efforts (Schmidt et al., 2004).
Decomposition in Cold Plasma Reactors
Investigations into the decomposition of MTBE by adding hydrogen in cold plasma reactors offer innovative approaches to pollutant degradation. Such studies highlight potential applications in environmental cleanup and pollution control technologies (Hsieh et al., 2011).
Synthetic Routes and Chemical Production
Analyzing the synthetic routes of vandetanib, which involves various ethers and carboxylates, sheds light on the complexity and possibilities in chemical synthesis. It suggests that "this compound" could have applications in pharmaceutical synthesis or as an intermediate in organic chemistry (Mi, 2015).
Safety and Hazards
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.3]hexane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-10(15)9-6-13(9)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPDPEJWXBANLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)








![2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol](/img/structure/B3040222.png)

